molecular formula C11H9BrCl2N2OS B6042221 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide

1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide

Cat. No. B6042221
M. Wt: 368.1 g/mol
InChI Key: APIHPXIDWJIBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide inhibits PTP activity by binding to the catalytic site of the enzyme and forming a covalent bond with the active site cysteine residue. This results in the irreversible inactivation of the enzyme and subsequent downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTP activity by 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide has been shown to have a variety of biochemical and physiological effects. These include the activation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide in lab experiments is its potent and selective inhibition of PTP activity. This allows for the specific targeting of PTPs in various cellular processes and disease states. However, one limitation of this compound is its irreversible inhibition of PTP activity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and application of 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide. These include the development of more potent and selective PTP inhibitors, the investigation of the role of PTPs in various disease states, and the exploration of the potential therapeutic applications of PTP inhibitors in cancer, diabetes, and autoimmune disorders. Additionally, the use of this compound in combination with other targeted therapies may provide a promising approach for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide involves the reaction of 3,4-dichloroaniline and 2-aminothiazole in the presence of a suitable catalyst and solvent. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Scientific Research Applications

1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS.BrH/c12-8-2-1-7(5-9(8)13)10(16)6-15-3-4-17-11(15)14;/h1-5,14H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIHPXIDWJIBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN2C=CSC2=N)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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